2-(3-Pyridin-2-ylpropyl)pyridine
Overview
Description
2-(3-Pyridin-2-ylpropyl)pyridine, also abbreviated as P2P, is a monopyridine compound that belongs to the class of organic molecules known as pyridines1.
Synthesis Analysis
The synthesis of 2-(3-Pyridin-2-ylpropyl)pyridine is not explicitly mentioned in the search results. However, the synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported. These compounds were designed and synthesized for potential biological activities23.Molecular Structure Analysis
The molecular structure analysis of 2-(3-Pyridin-2-ylpropyl)pyridine is not directly available from the search results. However, the structure of related compounds, such as pyridine and its derivatives, has been studied45.Chemical Reactions Analysis
The chemical reactions involving 2-(3-Pyridin-2-ylpropyl)pyridine are not explicitly mentioned in the search results. However, the reactions of similar compounds, such as pyridin-2-ol with pentafluoro- and pentachloropyridines, have been reported6.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Pyridin-2-ylpropyl)pyridine are not directly available from the search results. However, the properties of related compounds, such as pyridine, have been reported. Pyridine is a basic heterocyclic organic compound. It is a water-miscible liquid with an unpleasant fish-like smell and is colorless8.Scientific Research Applications
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- Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .
- Method : The synthetic methods of 2-pyridone have been extensively reviewed. For example, a novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- Results : This method succeeded in producing 2-pyridones in good-to-high yields .
-
Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts
- Application : Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
- Method : Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. These catalysts have been employed in chemical reactions for the synthesis of pyridine derivatives .
- Results : The high surface area, simple preparation, and modification are among the major advantages of these catalysts .
Safety And Hazards
The safety and hazards information for 2-(3-Pyridin-2-ylpropyl)pyridine is not directly available from the search results. However, the safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled910.
Future Directions
The future directions for 2-(3-Pyridin-2-ylpropyl)pyridine are not directly available from the search results. However, the synthesis of novel heterocyclic compounds with potential biological activities, such as 2-(pyridin-2-yl) pyrimidine derivatives, is an important component of medicinal chemistry and chemical biology2.
properties
IUPAC Name |
2-(3-pyridin-2-ylpropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h1-4,6-7,10-11H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWYBATPHCMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313881 | |
Record name | 2,2'-Propane-1,3-diyldipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-2-ylpropyl)pyridine | |
CAS RN |
15937-81-2 | |
Record name | NSC278061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Propane-1,3-diyldipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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